Adenosine Receptor Subtype Selectivity: A1-Preferring 4-Phenyl vs. A2B-Selective 4-(Cyclopropylmethoxy)phenyl Substitution
The 2-thio-3,5-dicyano-4-phenyl-6-aminopyridine patent family (DE50210986D1) explicitly claims compounds with a 4-unsubstituted phenyl ring as selective adenosine A1 receptor (A1AR) ligands [1]. By contrast, BAY 60-6583, which bears a 4-(cyclopropylmethoxy)phenyl substituent, is characterized as a selective adenosine A2B receptor (A2BAR) agonist with an EC50 of approximately 3 nM at human A2BAR and no significant activity at A1AR, A2AAR, or A3AR at comparable concentrations [2]. The 4-position substituent thus functions as a binary switch for receptor subtype selectivity within this chemical series [3].
| Evidence Dimension | Adenosine receptor subtype selectivity profile |
|---|---|
| Target Compound Data | Predicted A1AR-preferring ligand; no quantitative affinity data available for the specific compound |
| Comparator Or Baseline | BAY 60-6583: A2BAR-selective agonist (EC50 ≈ 3 nM at human A2BAR); Ki = 750 nM (mouse A2BAR), 340 nM (rabbit A2BAR), 330 nM (dog A2BAR); inactive at A1AR, A2AAR, A3AR |
| Quantified Difference | Qualitative switch in receptor subtype preference (A1 vs. A2B) driven by 4-position substituent; quantitative affinity values for target compound not reported in accessible literature |
| Conditions | Radioligand binding and functional cAMP assays in recombinant cell lines expressing human, mouse, rabbit, and dog adenosine receptor subtypes |
Why This Matters
For researchers studying A1AR-mediated physiology (e.g., cardiac preconditioning, bradycardia, neural signaling), the target compound represents a mechanistically appropriate tool that cannot be replaced by the A2BAR-selective BAY 60-6583 without confounding receptor subtype interpretation.
- [1] Substituted 2-thio-3,5-dicyano-4-phenyl-6-aminopyridines and the use of the same as adenosine A1 receptor selective ligands. Patent DE50210986D1, Bayer Healthcare AG, 2002. View Source
- [2] BAY 60-6583 (CHEBI:131358). ChEBI, EMBL-EBI, 2016. View Source
- [3] Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Molecules, 2019, 24(20), 3764. View Source
